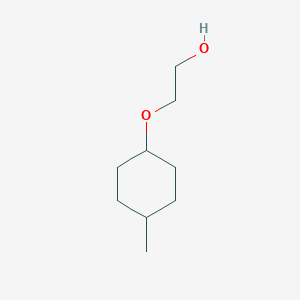

2-(4-Methylcyclohexoxy)ethanol

CAS No.:

Cat. No.: VC14124196

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18O2 |

|---|---|

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 2-(4-methylcyclohexyl)oxyethanol |

| Standard InChI | InChI=1S/C9H18O2/c1-8-2-4-9(5-3-8)11-7-6-10/h8-10H,2-7H2,1H3 |

| Standard InChI Key | JNHPAEUNRQLOLE-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(CC1)OCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Methylcyclohexoxy)ethanol consists of a 4-methylcyclohexyl group bonded via an ether linkage to an ethoxyethanol chain. The cyclohexyl ring adopts a chair conformation, with the methyl group at the para position influencing steric and electronic properties. The ethoxyethanol segment introduces hydrophilicity, creating an amphiphilic character .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 200.318 g/mol | |

| Exact Mass | 200.178 g/mol | |

| LogP (Partition Coefficient) | 2.60 | |

| Polar Surface Area (PSA) | 29.46 Ų |

The LogP value indicates moderate lipophilicity, favoring membrane permeability, while the PSA suggests limited hydrogen-bonding capacity, typical of ether-alcohols .

Spectral Characterization

While direct spectral data for 2-(4-Methylcyclohexoxy)ethanol are unavailable, analogous compounds like 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione provide insights into cyclohexyl-containing structures. For example, NMR of similar compounds shows cyclohexyl protons as multiplet signals between δ 1.04–2.03 ppm, while ethoxy groups resonate near δ 3.60–4.57 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis likely involves etherification of 4-methylcyclohexanol with ethylene oxide or its derivatives. A plausible pathway includes:

-

Alkylation: Reaction of 4-methylcyclohexanol with 2-chloroethanol under basic conditions.

-

Acid-Catalyzed Etherification: Utilizing sulfuric acid to facilitate ether bond formation .

Hypothetical Reaction Scheme:

Precursor safety data highlight hazards associated with 4-methylcyclohexanol, including skin/eye irritation and respiratory risks , necessitating controlled synthesis conditions.

Physicochemical Properties

Thermal Stability and Phase Behavior

Comparative data from 2-Cyclohexylethanol (CAS 4442-79-9) suggest that cyclohexyl ether-alcohols exhibit boiling points >200°C and flash points near 85–90°C . Extrapolating to 2-(4-Methylcyclohexoxy)ethanol:

Table 2: Estimated Physical Properties

| Property | 2-(4-Methylcyclohexoxy)ethanol | 2-Cyclohexylethanol |

|---|---|---|

| Boiling Point | ~210–220°C (estimated) | 208.0°C |

| Density | ~0.95 g/cm³ | 0.9 g/cm³ |

| Flash Point | ~90°C | 86.7°C |

The methyl group in the cyclohexyl ring may slightly elevate boiling points due to increased van der Waals interactions compared to unsubstituted analogs .

Industrial and Research Applications

Solvent and Surfactant Applications

The amphiphilic nature of 2-(4-Methylcyclohexoxy)ethanol positions it as a potential co-solvent in formulations requiring balanced hydrophilicity-lipophilicity. In lignocellulosic ethanol production, similar compounds aid in pretreating biomass by disrupting lignin-cellulose interactions .

Pharmaceutical Intermediate

The LogP value (2.60) aligns with drug-like properties, suggesting utility in prodrug synthesis. For instance, copper(II) coordination compounds derived from cyclohexyl-containing ligands demonstrate antimicrobial activity , hinting at possible bioactive applications.

Future Research Directions

-

Spectral Characterization: Obtain / NMR and FTIR data to confirm structural assignments.

-

Thermal Analysis: Perform DSC/TGA to elucidate decomposition pathways.

-

Application Trials: Evaluate efficacy in biomass pretreatment and pharmaceutical formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume